![molecular formula C17H23N5O4S2 B353596 5-methyl-4-[4-morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 893779-24-3](/img/structure/B353596.png)
5-methyl-4-[4-morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-4-[4-morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol: is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the morpholine and sulfonyl groups. One common approach is to start with a suitable phenyl derivative, which undergoes sulfonylation to introduce the sulfonyl group. Subsequent reactions with morpholine and thiolating agents lead to the formation of the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: : The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: : The morpholine group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.
Reduction: : Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.
Substitution: : Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: : Disulfides, sulfonic acids, and sulfinic acids.
Reduction: : Sulfides and thiols.
Substitution: : Amides, ethers, and thioethers.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: : Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological effects. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other triazoles, morpholines, and sulfonamides, but the presence of both morpholine and thiol groups sets it apart. These similar compounds may have different biological activities and applications based on their structural differences.
Properties
IUPAC Name |
3-methyl-4-(4-morpholin-4-yl-3-morpholin-4-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4S2/c1-13-18-19-17(27)22(13)14-2-3-15(20-4-8-25-9-5-20)16(12-14)28(23,24)21-6-10-26-11-7-21/h2-3,12H,4-11H2,1H3,(H,19,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKCSKWEEVICCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1C2=CC(=C(C=C2)N3CCOCC3)S(=O)(=O)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
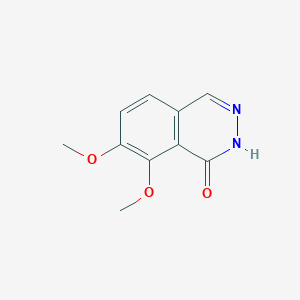
![4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B353515.png)
![1-(2-methoxyphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B353516.png)
![1-(4-fluorobenzyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B353517.png)
![2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(methyle thyl)acetamide](/img/structure/B353518.png)
![2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B353520.png)
![2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N,N-bis(propan-2-yl)acetamide](/img/structure/B353528.png)
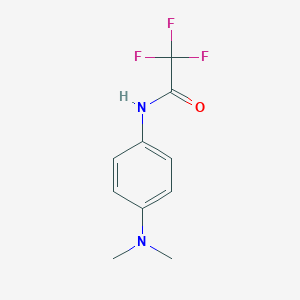
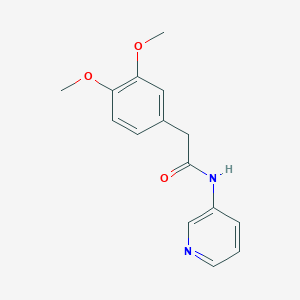
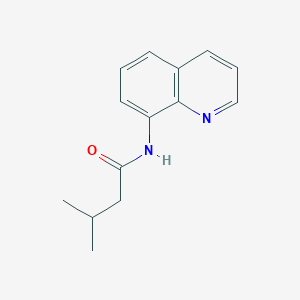
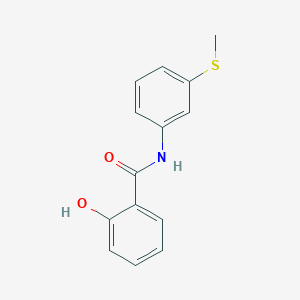

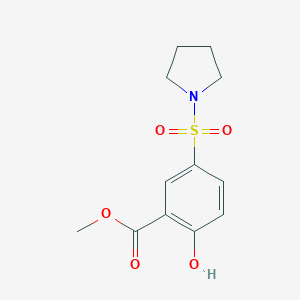
![3-cyclohexyl-N-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]propanamide](/img/structure/B353609.png)
